

# Spectroscopic Profile of N,N-Dimethyloctylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N-Dimethyloctylamine**

Cat. No.: **B1213869**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N,N-Dimethyloctylamine**, a tertiary amine with applications in various fields of chemical synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N,N-Dimethyloctylamine**.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **N,N-Dimethyloctylamine** provides information about the different types of protons and their neighboring environments within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N,N-Dimethyloctylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.21	t	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~2.17	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
~1.42	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~1.27	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~0.88	t	3H	-CH <sub>3</sub>

Note: Data is typically acquired in CDCl<sub>3</sub>. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N,N-Dimethyloctylamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~59.6	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~45.5	-N(CH <sub>3</sub> ) <sub>2</sub>
~31.9	-CH <sub>2</sub> -
~29.6	-CH <sub>2</sub> -
~29.3	-CH <sub>2</sub> -
~27.6	-CH <sub>2</sub> -
~27.3	-CH <sub>2</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~14.1	-CH <sub>3</sub>

Note: The spectrum is broadband proton-decoupled, typically recorded in  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS at 0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **N,N-Dimethyloctylamine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2955 - 2853	Strong	C-H stretch (alkane)
2766	Medium	C-H stretch ( $\text{N-CH}_3$ )
1467	Medium	C-H bend (alkane)
1265	Medium	C-N stretch
1040	Medium	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The mass spectrum of **N,N-Dimethyloctylamine** is typically acquired using electron ionization (EI).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **N,N-Dimethyloctylamine**

m/z	Relative Intensity (%)	Proposed Fragment
58	100	$[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$
157	~10	$[\text{M}]^+$
44	~15	$[\text{CH}_3\text{-NH}=\text{CH}_2]^+$
71	~8	$[\text{C}_5\text{H}_{11}]^+$
85	~5	$[\text{C}_6\text{H}_{13}]^+$
142	~5	$[\text{M-CH}_3]^+$

The base peak at m/z 58 is characteristic of the  $\alpha$ -cleavage of the N-C bond, which is a common fragmentation pathway for tertiary amines.

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols.

### NMR Spectroscopy

A sample of **N,N-Dimethyloctylamine** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For  $^{13}\text{C}$  NMR, a broadband proton-decoupled sequence was used.

### Infrared Spectroscopy

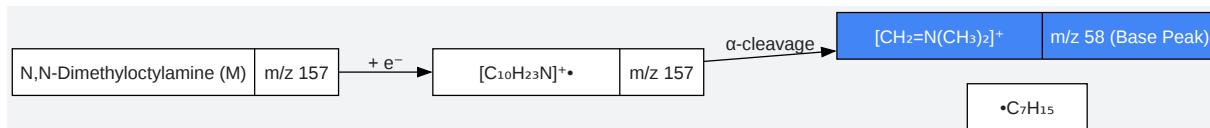
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **N,N-Dimethyloctylamine** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates (between salts technique) to form a thin capillary film. The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **N,N-Dimethyloctylamine** in a volatile solvent (e.g., methanol or dichloromethane) was introduced into the instrument, typically via a gas chromatograph (GC-MS). The electron energy was set to a standard of 70 eV.

## Visualization of Mass Spectrometry Fragmentation

The fragmentation of **N,N-Dimethyloctylamine** upon electron ionization primarily proceeds through  $\alpha$ -cleavage, leading to the formation of the stable iminium ion which constitutes the base peak in the spectrum.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **N,N-Dimethyloctylamine** in EI-MS.

- To cite this document: BenchChem. [Spectroscopic Profile of N,N-Dimethyloctylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213869#spectroscopic-data-for-n-n-dimethyloctylamine-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)